Anti-Inflammatory Activity of 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine Compared with Indomethacin Standard and Unsubstituted Analog
Compound 2b (the target 2-(2-chlorophenyl) analog) achieved 57.81% inhibition of carrageenan-induced rat paw edema at 20 mg/kg oral dose, placing it between the reference drug indomethacin (68.75% inhibition) and the unsubstituted 2-phenyl analog 2e (23.44% inhibition) [1]. This represents a 2.46-fold improvement over the unsubstituted baseline, confirming that the ortho-chloro substituent is critical for anti-inflammatory activity.
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced rat paw edema inhibition at 3 h) |
|---|---|
| Target Compound Data | 57.81% inhibition (20 mg/kg p.o.) |
| Comparator Or Baseline | Indomethacin: 68.75% inhibition; Compound 2e (unsubstituted 2-phenyl analog): 23.44% inhibition |
| Quantified Difference | Target vs. indomethacin: 10.94 percentage points lower; Target vs. 2e: 34.37 percentage points higher |
| Conditions | Albino rats; carrageenan-induced paw edema; oral dose 20 mg/kg; edema volume measured 3 h post-injection |
Why This Matters
The quantitative improvement over the unsubstituted analog demonstrates that the 2-chlorophenyl group is essential for potent anti-inflammatory activity, making this compound a non-negotiable requirement for experiments aiming to reproduce or extend the reported SAR series.
- [1] Khan, M.S.Y.; Gupta, M. Synthesis and evaluation of antiinflammatory and analgesic activity of some new 1,3-diphenyl-2-aryltetrahydroimidazoles. Indian J. Chem., Sect. B 2003, 42B(9), 2086-2090. View Source
